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Compound of Interest

Compound Name: Mal-amido-PEG8-acid

Cat. No.: B608817 Get Quote

In-Depth Technical Guide to Mal-amido-PEG8-
acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and

applications of Mal-amido-PEG8-acid, a heterobifunctional linker critical in the field of

bioconjugation and drug development.

Core Properties of Mal-amido-PEG8-acid
Mal-amido-PEG8-acid is a versatile crosslinker featuring a maleimide group at one end and a

carboxylic acid at the other, separated by an eight-unit polyethylene glycol (PEG) spacer. This

structure allows for the covalent linkage of molecules, typically a thiol-containing substance to

an amine-containing one. The hydrophilic PEG chain enhances solubility and can reduce the

immunogenicity of the resulting conjugate.

A summary of its key quantitative data is presented below:
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Property Value Source

Molecular Formula C26H44N2O13 [1][2][3][4]

Molecular Weight 592.6 g/mol [1][3]

CAS Number 1334177-86-4 [3][4]

Experimental Protocols
The unique structure of Mal-amido-PEG8-acid lends itself to a two-step conjugation process.

The following are generalized protocols for its use, which may require optimization for specific

applications.

Protocol 1: Activation of the Carboxylic Acid Group
The carboxylic acid terminus of Mal-amido-PEG8-acid must first be activated to react

efficiently with primary amines. A common method for this is EDC/NHS chemistry.

Materials:

Mal-amido-PEG8-acid

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Amine-containing molecule (e.g., protein, peptide)

Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

Reaction Buffer (e.g., PBS, pH 7.2-8.0)

Quenching reagent (e.g., hydroxylamine)

Desalting column

Methodology:
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Dissolve Mal-amido-PEG8-acid in the Activation Buffer.

Add a molar excess of EDC and NHS to the solution. The ratio of Mal-amido-PEG8-
acid:EDC:NHS is typically 1:1.5:1.5.

Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester

intermediate.

Immediately proceed to the next step or freeze the activated linker for later use.

Add the amine-containing molecule to the activated linker solution. The pH may need to be

adjusted to the optimal range for the specific amine.

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

Quench the reaction by adding a quenching reagent to consume any unreacted NHS-ester.

Purify the resulting conjugate using a desalting column to remove excess reagents.

Protocol 2: Conjugation to a Thiol-Containing Molecule
The maleimide group of the Mal-amido-PEG8-acid conjugate selectively reacts with thiol

(sulfhydryl) groups.

Materials:

Activated Mal-amido-PEG8-acid conjugate from Protocol 1

Thiol-containing molecule (e.g., cysteine-containing peptide, reduced antibody)

Conjugation Buffer (e.g., phosphate buffer, pH 6.5-7.5)

Reducing agent (if necessary, e.g., TCEP)

Quenching reagent (e.g., L-cysteine)

Purification system (e.g., size-exclusion chromatography)

Methodology:
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If the thiol groups on the target molecule are oxidized, they must first be reduced using a

suitable reducing agent like TCEP.

Dissolve the thiol-containing molecule in the Conjugation Buffer.

Add the activated Mal-amido-PEG8-acid conjugate to the thiol-containing molecule solution.

A slight molar excess of the maleimide-containing compound is often used.

Allow the reaction to proceed for 1-2 hours at room temperature.

Quench the reaction by adding a quenching reagent like L-cysteine to react with any excess

maleimide groups.

Purify the final bioconjugate using an appropriate method such as size-exclusion

chromatography to remove unreacted components.

Applications in Experimental Workflows
Mal-amido-PEG8-acid is frequently utilized in the development of Antibody-Drug Conjugates

(ADCs).[5][6] In this context, the linker connects a cytotoxic drug (payload) to a monoclonal

antibody that targets a specific antigen on cancer cells.

Below is a diagram illustrating the general workflow for creating an ADC using Mal-amido-
PEG8-acid.
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Step 1: Linker Activation

Step 2: Payload Conjugation

Step 3: Antibody Conjugation Step 4: Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Mal-amido-PEG8-acid molecular weight and formula].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608817#mal-amido-peg8-acid-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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